![molecular formula C20H14Cl2N2O2 B2402822 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 303797-04-8](/img/structure/B2402822.png)

3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

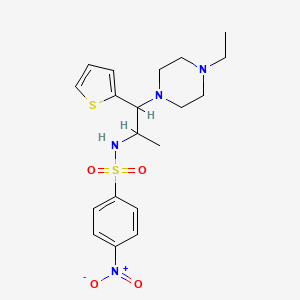

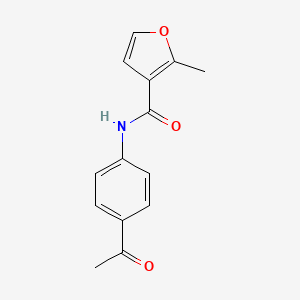

“3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide” is a chemical compound with the molecular formula C20H14Cl2N2O2 . It is used in scientific research due to its unique structure and exhibits promising potential in various applications, including drug discovery, organic synthesis, and material science.

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a dichlorobenzene ring and an ethyl-substituted dihydrobenzo[cd]indole .Physical And Chemical Properties Analysis

The compound has an average mass of 385.243 Da and a monoisotopic mass of 384.043243 Da . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results.科学的研究の応用

- DCOEB has been explored for its antitumor activity. Researchers have studied its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations are ongoing to understand its mechanism of action and potential clinical applications .

- DCOEB derivatives have demonstrated antimicrobial potential. Researchers have evaluated their efficacy against bacteria, fungi, and protozoa. These compounds could be valuable in combating infectious diseases .

- Investigations into DCOEB’s antiviral properties have yielded interesting results. It has been tested against certain viruses, including HIV-1. Molecular docking studies provide insights into its interactions with viral proteins .

- DCOEB serves as a synthetic intermediate in drug development. Its unique structure allows for modifications, leading to novel derivatives with diverse pharmacological activities. Researchers explore its potential as a scaffold for designing new drugs .

Anticancer Potential

Antimicrobial Activity

Antiviral Research

Chemical Synthesis and Drug Development

作用機序

Target of Action

The primary target of 3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in the liver, where it mediates the beneficial effects of thyroid hormone (TH) on lipid levels .

Mode of Action

The compound interacts with its target, the THR-β, in the liver. The interaction results in changes in lipid levels, primarily due to the action of the thyroid hormone at this receptor . Adverse effects, including cardiac effects, are mediated by Thyroid Hormone Receptor α (THR-α) .

Biochemical Pathways

The compound affects the biochemical pathways related to lipid metabolism. By interacting with the THR-β in the liver, it influences the regulation of lipid levels. The downstream effects of this interaction include changes in lipid metabolism, which can have significant implications for conditions like hyperlipidemia .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in lipid metabolism. By acting on the THR-β in the liver, the compound can influence lipid levels, potentially offering therapeutic benefits for conditions related to lipid metabolism .

特性

IUPAC Name |

3,5-dichloro-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O2/c1-2-24-17-7-6-16(14-4-3-5-15(18(14)17)20(24)26)23-19(25)11-8-12(21)10-13(22)9-11/h3-10H,2H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOCJGBFWAWGBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC(=C4)Cl)Cl)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)

![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)

![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)

![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)

![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)

![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide](/img/structure/B2402758.png)